N-[2-({1-[(4-ETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMOYL)PHENYL]-4-METHOXYBENZAMIDE
Description
N-[2-({1-[(4-ETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMOYL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(4-ethoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5/c1-5-36-22-16-12-20(13-17-22)29-28(34)25(18(2)3)31-27(33)23-8-6-7-9-24(23)30-26(32)19-10-14-21(35-4)15-11-19/h6-18,25H,5H2,1-4H3,(H,29,34)(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMUERXJPUMUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({1-[(4-ETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMOYL)PHENYL]-4-METHOXYBENZAMIDE can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-({1-[(4-ETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMOYL)PHENYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate is commonly used for oxidative reactions.
Reducing Agents: Sodium borohydride is a powerful reducing agent used for the reduction of various functional groups.
Catalysts: Palladium catalysts are often employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield dearylated products, while reduction reactions can produce amine derivatives.
Scientific Research Applications
N-[2-({1-[(4-ETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMOYL)PHENYL]-4-METHOXYBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-({1-[(4-ETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMOYL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxyphenyl)-2-azetidinones: These compounds share a similar ethoxyphenyl group and have been studied for their biological activities.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: This compound features a methoxyphenyl group and is used in the synthesis of various organic molecules.
Uniqueness
N-[2-({1-[(4-ETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMOYL)PHENYL]-4-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
